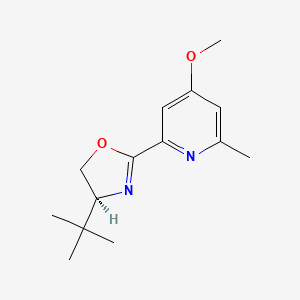

(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

Beschreibung

(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position. The tert-butyl group at the 4-position of the oxazoline ring enhances steric bulk, while the pyridine moiety provides electronic modulation, making it a versatile ligand in asymmetric catalysis. Its synthesis involves multi-step routes starting from commercially available precursors, with challenges in cyclization and purification due to sensitivity to hydrolysis and silica gel interactions .

Eigenschaften

IUPAC Name |

(4S)-4-tert-butyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-9-6-10(17-5)7-11(15-9)13-16-12(8-18-13)14(2,3)4/h6-7,12H,8H2,1-5H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFRJLGDNMOSDK-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=NC(CO2)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=N1)C2=N[C@H](CO2)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

Attachment of the methoxy and methylpyridinyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

CAS 199277-80-0: (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

- Structural Difference : Lacks the 4-methoxy group present in the target compound.

- Application : Used in nickel-catalyzed radical capture reactions, where steric bulk from tert-butyl dominates over electronic effects .

(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- Structural Difference : Features a trifluoromethyl (CF₃) group at the pyridine’s 5-position.

- Impact : The strong electron-withdrawing CF₃ group increases the ligand’s Lewis acidity, enhancing metal center electrophilicity. This is advantageous in reactions requiring oxidative addition steps.

- Synthesis : Requires specialized handling of fluorinated intermediates, increasing complexity compared to methoxy/methyl-substituted analogs .

Heterocyclic Core Modifications

(R)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyrimidin-2-yl)-4,5-dihydrooxazole

- Structural Difference : Pyrimidine replaces pyridine, introducing a second nitrogen atom.

- Impact : Increases rigidity and electron-deficient character, which can stabilize low-oxidation-state metal centers. The (R)-configuration may invert enantioselectivity in asymmetric catalysis compared to (S)-configured ligands .

tBu-6FiQuinox (L26): (S)-4-(tert-Butyl)-2-(6-fluoroisoquinolin-1-yl)-4,5-dihydrooxazole

- Structural Difference: Isoquinoline substituted with fluorine replaces pyridine.

- Impact: Fluorine’s inductive effect and the larger aromatic system improve π-backbonding with metals, useful in cross-coupling reactions. However, steric hindrance from isoquinoline may limit substrate accessibility .

Stereochemical and Functional Group Variations

(S)-t-BuPyOx: (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

- Structural Difference: No substituents on the pyridine ring.

- Impact : Simpler structure allows for easier synthesis (72% yield via NaOMe-mediated cyclization) but offers less tunability in electronic properties. Widely used in palladium-catalyzed conjugate additions due to balanced steric and electronic profiles .

(S)-4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy and CF₃ groups significantly alter catalytic activity. Methoxy enhances electron density, favoring nucleophilic attack in Pd-catalyzed reactions, while CF₃ increases electrophilicity for oxidative processes .

- Steric Influence: tert-butyl groups improve enantioselectivity by creating chiral pockets, but excessive bulk (e.g., isoquinoline derivatives) can hinder substrate binding .

- Synthesis Challenges: Methoxy-substituted analogs require careful purification to avoid decomposition on silica gel, whereas non-polar derivatives (e.g., methyl-only) are more stable .

Biologische Aktivität

(S)-4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole, often referred to as (S)-t-BuPyOx, is a compound of significant interest in the field of medicinal chemistry and asymmetric catalysis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

- CAS Number : 235742-75-3

Synthesis Overview

The synthesis of (S)-t-BuPyOx has evolved significantly, with recent methods focusing on efficiency and scalability. A notable synthetic route involves the use of picolinic acid as a precursor, which allows for a three-step synthesis yielding the target compound in approximately 64% overall yield. This method is advantageous due to its tolerance to various reaction conditions, including moisture and oxygen exposure .

1. Asymmetric Catalysis

(S)-t-BuPyOx has been identified as a highly effective chiral ligand in asymmetric catalysis. Its application in reactions such as the synthesis of cyclic ketones has demonstrated high yields and enantioselectivities. The ligand's robustness under various conditions makes it suitable for large-scale syntheses .

2. Pharmacological Potential

Research indicates that (S)-t-BuPyOx exhibits potential pharmacological activities, particularly in the modulation of biological pathways relevant to cancer and neurodegenerative diseases. Its interaction with specific receptors and enzymes is under investigation, with preliminary studies suggesting that it may influence cellular signaling pathways .

3. Case Studies

Several case studies highlight the biological implications of (S)-t-BuPyOx:

- Study 1 : A study demonstrated that (S)-t-BuPyOx could effectively inhibit certain enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

- Study 2 : Another investigation into its neuroprotective effects revealed that (S)-t-BuPyOx might mitigate oxidative stress in neuronal cells, indicating a role in neuroprotection.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.